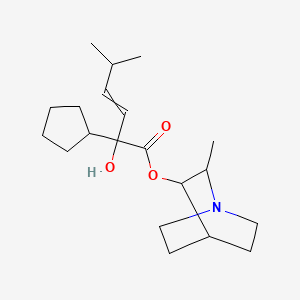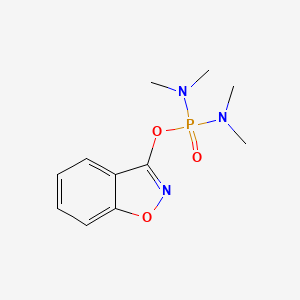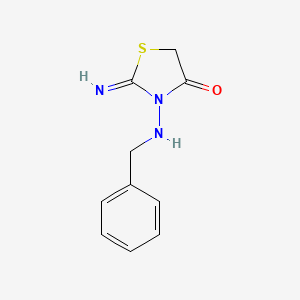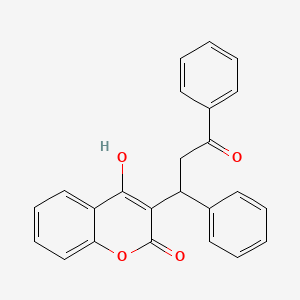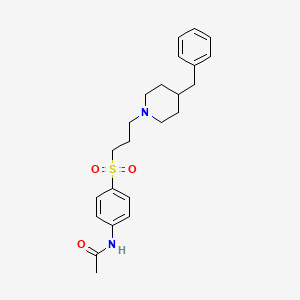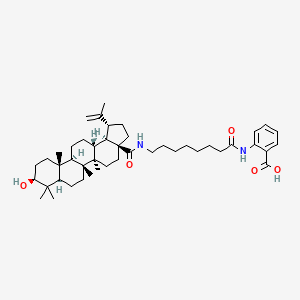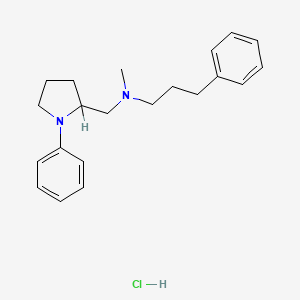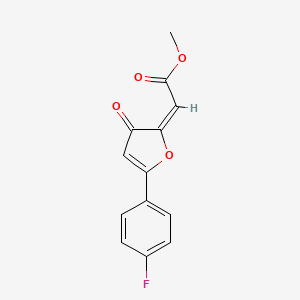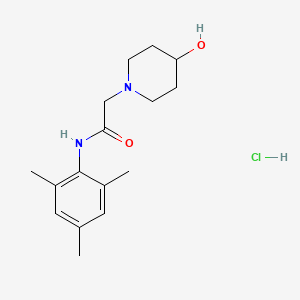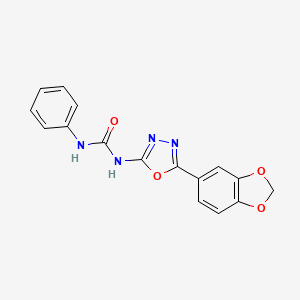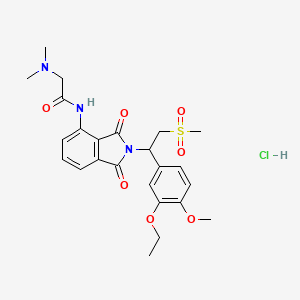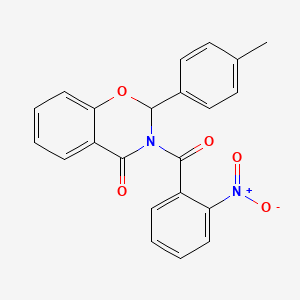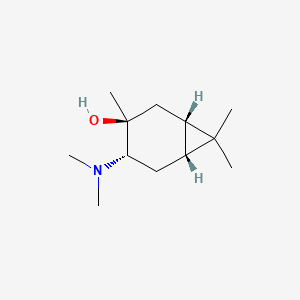
Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicycloheptane core, which is fused with a dimethylamino group and several methyl groups. The stereochemistry of the compound is specified by the (1S-(1-alpha,3-alpha,4-beta,6-alpha)) configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicycloheptane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the bicyclic core is replaced by a dimethylamine.
Addition of Methyl Groups: The methyl groups can be added through alkylation reactions, where methylating agents such as methyl iodide are used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, hydroxides
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Halogenated or hydroxylated derivatives
Aplicaciones Científicas De Investigación
Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target. This can lead to changes in biochemical pathways, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobenzaprine: A muscle relaxant with a similar bicyclic structure.
Carvone: A monoterpene with a bicyclic structure, used in flavoring and fragrance.
Uniqueness
Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is unique due to its specific stereochemistry and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
146145-13-3 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
(1S,3S,4S,6R)-4-(dimethylamino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C12H23NO/c1-11(2)8-6-10(13(4)5)12(3,14)7-9(8)11/h8-10,14H,6-7H2,1-5H3/t8-,9+,10+,12+/m1/s1 |
Clave InChI |
VAWBXLYZECJZSJ-WDCWCFNPSA-N |
SMILES isomérico |
C[C@@]1(C[C@H]2[C@H](C2(C)C)C[C@@H]1N(C)C)O |
SMILES canónico |
CC1(C2C1CC(C(C2)N(C)C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


